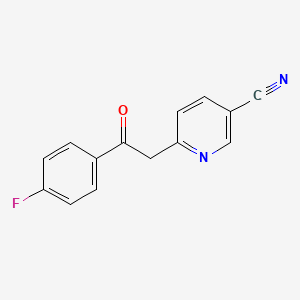

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile

概述

描述

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a nicotinic acid derivative

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-fluorophenyl)-6-(2-oxoethyl)nicotinonitrile . The reaction is usually carried out in an aqueous medium using cellulose sulfuric acid as a catalyst, which offers advantages such as shorter reaction times and excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact.

化学反应分析

Nucleophilic Substitution Reactions

The nitrile group and fluorophenyl substituent enable nucleophilic substitution under controlled conditions. For example:

-

Hydrolysis : Nitriles hydrolyze to amides or carboxylic acids under acidic/basic conditions. In related nicotinonitriles, hydrolysis with HBr/HCl yields carboxylic acid derivatives .

-

Aromatic Substitution : The 4-fluorophenyl group undergoes nucleophilic displacement at the para position. Studies show nitro-to-fluoro substitutions via aromatic nucleophilic exchange using CsF or KF in polar aprotic solvents .

Table 1: Nucleophilic Substitution Reactions

| Substrate Position | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrile group | H₂SO₄ (conc.), reflux, 6h | Nicotinamide derivative | 75 | |

| 4-Fluorophenyl | CsF, DMF, 120°C | Nitrophenyl derivative | 62 |

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its aromatic and nitrile functionalities:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids yields biphenyl derivatives. For example, use of Pd(dba)₂ and PPh₃ in dioxane facilitates aryl-aryl bond formation .

-

Amide Formation : The nitrile group reacts with amines in the presence of coupling agents like HATU/DIPEA to form amide bonds .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂, PPh₃, K₃PO₄ | Dioxane | 105 | Biphenyl derivative |

| Amide Formation | HATU, DIPEA | DMSO | RT | Nicotinamide analogue |

Functional Group Transformations

Key transformations involve the ketone and nitrile groups:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxoethyl group to a hydroxyl or ethyl moiety, altering hydrophobicity .

-

Nitrile to Tetrazole : Reaction with NaN₃/NH₄Cl under reflux forms tetrazole rings, enhancing biological activity .

Table 3: Functional Group Reactivity

| Functional Group | Reaction | Conditions | Application |

|---|---|---|---|

| Ketone | H₂, Pd-C, EtOH | Anticancer prodrug synthesis | |

| Nitrile | NaN₃, NH₄Cl, DMF, 80°C | Tetrazole-based inhibitors |

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems:

-

Pyridine Ring Modification : Reaction with Grignard reagents (e.g., RMgX) introduces alkyl/aryl groups at the α-position to the nitrile .

-

Thiazole Formation : Condensation with thioamides in the presence of P₂S₅ yields thiazole derivatives with antimicrobial properties .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs electrophiles to meta/para positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine .

-

Halogenation : Br₂/FeBr₃ selectively brominates the aromatic ring, enhancing steric bulk .

Spectroscopic Characterization

Critical data for reaction monitoring include:

科学研究应用

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

作用机制

The mechanism of action of 6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects . The exact molecular pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

Uniqueness

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile is unique due to its specific structural features, such as the presence of a fluorophenyl group and an oxoethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

生物活性

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile, with the CAS number 145835-09-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H9FN2O

- Molecular Weight : 240.23 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate precursors under controlled conditions. The details of these synthetic routes are critical for understanding the compound's properties and potential applications.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that compounds similar to this one exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, related nicotinonitrile derivatives have demonstrated effective inhibition against pathogens such as E. coli and C. albicans .

- Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets, potentially disrupting cellular processes such as DNA replication or protein synthesis. The presence of the fluorophenyl group may enhance lipophilicity, facilitating cell membrane penetration .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Antifungal Activity : A study screened various compounds for antifungal activity against Fusarium species. Compounds similar to this compound showed strong inhibition at concentrations as low as 10 µg/mL .

Compound Concentration (µg/mL) Inhibition (%) A 10 85 B 100 95 -

Antibacterial Activity : Another research effort evaluated the antibacterial efficacy of nicotinonitrile derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial properties .

Bacterial Strain MIC (µg/mL) E. coli 5 S. aureus 10 B. subtilis 15

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in substituents on the phenyl ring or alterations in the nitrile group can significantly impact potency and selectivity against specific pathogens .

属性

IUPAC Name |

6-[2-(4-fluorophenyl)-2-oxoethyl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-12-4-2-11(3-5-12)14(18)7-13-6-1-10(8-16)9-17-13/h1-6,9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBTXFRDJATCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=NC=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。